
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C10H12ClFO2Si. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted with chlorine and fluorine atoms, respectively, and the hydrogen atom at position 3 is replaced with a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of benzoic acid derivatives, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts in Suzuki–Miyaura coupling reactions is a common approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and conditions is critical to minimize by-products and ensure the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is often a biaryl compound with various functional groups attached to the benzene ring .
Applications De Recherche Scientifique
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid involves its reactivity with various molecular targets. The presence of chlorine, fluorine, and trimethylsilyl groups influences its interaction with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways, leading to specific effects. The exact molecular targets and pathways depend on the context of its use, such as in drug development or chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-fluorobenzoic acid: Lacks the trimethylsilyl group, making it less reactive in certain coupling reactions.
2-Fluoro-6-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trimethylsilyl group, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-fluoro-3-(trimethylsilyl)benzoic acid is unique due to the presence of the trimethylsilyl group, which enhances its reactivity in organic synthesis. This makes it a valuable compound for forming complex molecules and studying various chemical and biological processes .
Propriétés
Formule moléculaire |
C10H12ClFO2Si |
|---|---|
Poids moléculaire |
246.74 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C10H12ClFO2Si/c1-15(2,3)7-5-4-6(12)8(9(7)11)10(13)14/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
TXRPMNUIBCGKNM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C(=C(C=C1)F)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



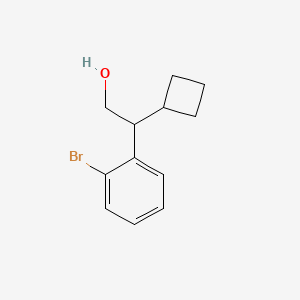
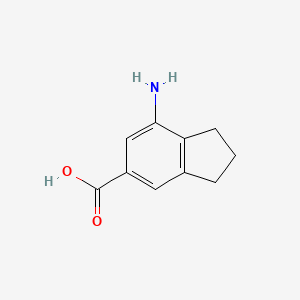


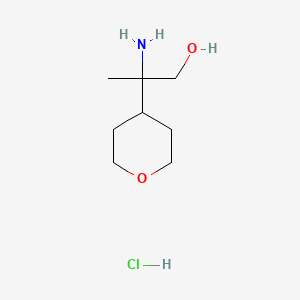
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)

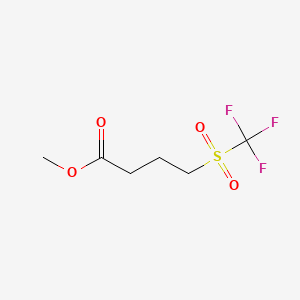


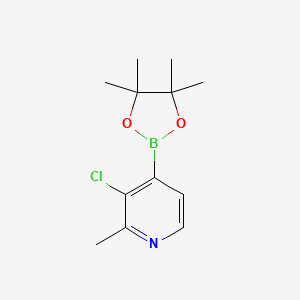
![6-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13469551.png)
![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
